REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]1([C:11](OC)=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].C(OCC)(=O)C>C(OCC)C>[CH3:1][O:2][CH2:3][CH2:4][C:5]1([CH2:11][OH:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2.3.4.5.6,7.8|
|
Name
|
solution
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
COCCC1(CCCCC1)C(=O)OC
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 90 minutes
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The top clear layer was decanted
|
Type
|
ADDITION
|
Details
|
more ethyl acetate (200 mL) was added to the mixture
|
Type
|
STIRRING
|
Details
|
stirred for another 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The top organic layer was decanted
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 2N aqueous NaOH, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |